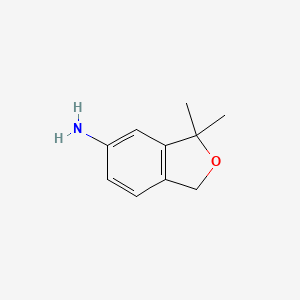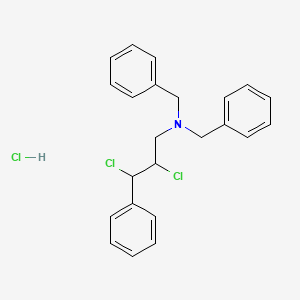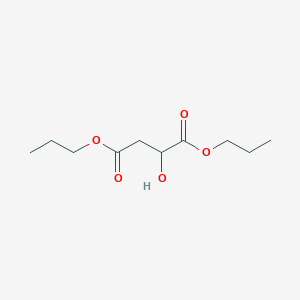
Dipropyl malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl malate is an organic compound that belongs to the class of esters. It is derived from malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Dipropyl malate can be synthesized through the esterification of malonic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound is produced using similar esterification methods but with optimized conditions to enhance yield and purity. The process involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus.
化学反应分析
Types of Reactions
Dipropyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malonic acid and propanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and propanol.
Reduction: Propyl alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
科学研究应用
Dipropyl malate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and acids.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of dipropyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, particularly those involving carboxylation and decarboxylation processes. The ester groups can be hydrolyzed to release malonic acid, which can then enter various metabolic pathways.
相似化合物的比较
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Dibutyl malonate
Comparison
Dipropyl malate is unique due to its propyl ester groups, which confer different physical and chemical properties compared to other malonates. For instance, it has a higher boiling point and different solubility characteristics compared to diethyl malonate and dimethyl malonate. These differences make it suitable for specific applications where other malonates may not be as effective.
属性
CAS 编号 |
6947-10-0 |
|---|---|
分子式 |
C10H18O5 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
dipropyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h8,11H,3-7H2,1-2H3 |
InChI 键 |
LYTIDDOGVOPTSX-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CC(C(=O)OCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
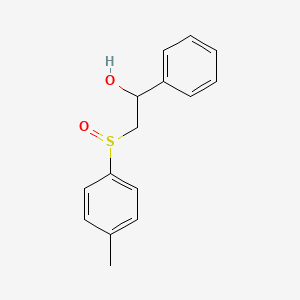
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
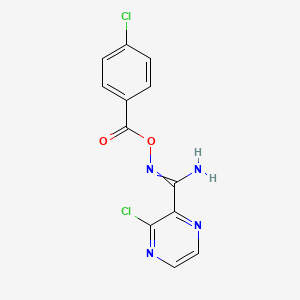

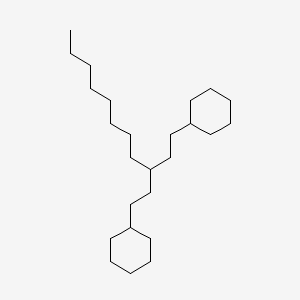
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
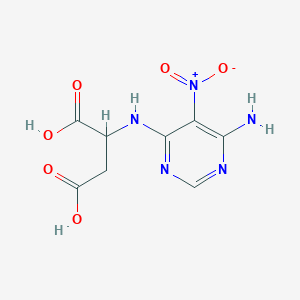
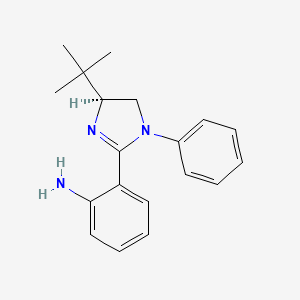
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)
